4-(4-Methylpiperidin-1-yl)pyridin-2-amine
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Overview
Description
4-(4-Methylpiperidin-1-yl)pyridin-2-amine is a chemical compound that features a piperidine ring substituted with a methyl group and a pyridine ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)pyridin-2-amine typically involves the reaction of 4-methylpiperidine with 2-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: This compound is structurally similar but lacks the piperidine ring.
4-(4-Methylpiperidin-1-yl)pyridin-3,5,6-d3-2-amine: This compound is a deuterated analog of 4-(4-Methylpiperidin-1-yl)pyridin-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings allows for versatile reactivity and potential interactions with various molecular targets .
Properties
CAS No. |
89226-79-9 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3,(H2,12,13) |
InChI Key |
VRLJDQMVBGFUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=C2)N |
Origin of Product |
United States |
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